1-(3-(3,4-dimethoxyphenyl)-5-(4-(dimethylamino)phenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
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Description
The compound “1-(3-(3,4-dimethoxyphenyl)-5-(4-(dimethylamino)phenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The molecule also contains dimethoxyphenyl and dimethylaminophenyl groups .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the pyrazole ring and multiple phenyl groups. The dimethoxyphenyl and dimethylaminophenyl groups would likely contribute to the overall polarity of the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as the size and shape of the molecule, the presence of polar groups, and the overall charge distribution would all influence its properties .Scientific Research Applications
Synthesis and Biological Evaluation
- A novel series of pyrazole derivatives, including structures related to 1-(3-(3,4-dimethoxyphenyl)-5-(4-(dimethylamino)phenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone, were synthesized and evaluated for their anti-inflammatory, antioxidant, and antimicrobial activities. Compounds exhibited promising activities, suggesting potential as lead compounds for future drug discovery studies (Bandgar et al., 2009).
Structural and Spectral Correlations
- Solvent-free microwave irradiation was used for the one-pot synthesis of 1 N-acetyl pyrazoles, including derivatives of the compound . Spectral data provided insights into the structure-activity relationships, contributing to the understanding of substituent effects on the molecular properties (Thirunarayanan & Sekar, 2016).
Antimicrobial Evaluation
- New oxadiazoles derived from phenylpropionohydrazides, including structures akin to this compound, showed significant activity against S. aureus and P. aeruginosa, highlighting the potential for developing novel antimicrobial agents (Fuloria et al., 2009).
Molecular Docking Study
- Analysis of substituted pyrazole derivatives, including vibrational and structural observations, and molecular docking studies, suggested potential inhibitory activity against kinesin spindle protein (KSP), indicating possible applications in cancer therapy (ShanaParveen et al., 2016).
Synthesis and Fungicidal Activity
- Novel 1,5-diaryl-1H-pyrazol-3-oxy derivatives containing oxyacetic acid or oxy(2-thioxothiazolidin-3-yl)ethanone moieties were synthesized and showed moderate inhibitory activity against Gibberella zeae, a pathogenic fungus. This suggests potential applications in agricultural fungicides (Liu et al., 2012).
Properties
IUPAC Name |
1-[5-(3,4-dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-3,4-dihydropyrazol-2-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-14(25)24-19(15-6-9-17(10-7-15)23(2)3)13-18(22-24)16-8-11-20(26-4)21(12-16)27-5/h6-12,19H,13H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFTUHNQLCKBIBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC(=C(C=C2)OC)OC)C3=CC=C(C=C3)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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